Home > Products > Screening Compounds P12264 > 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-5553325
CAS Number:
Molecular Formula: C19H23NO5
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-dihydropyridines (DHPs) are a class of organic compounds characterized by a 1,4-dihydropyridine ring. These compounds are of significant interest in medicinal chemistry due to their calcium channel antagonist activity. [] DHPs are known to block L-type calcium channels, which play a crucial role in regulating intracellular calcium levels and are implicated in various physiological processes, including muscle contraction and neurotransmission. [, , ]

Synthesis Analysis

The synthesis of DHPs is commonly achieved through the Hantzsch synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and ammonia or an ammonium source. [, ] Variations in the substituents on the aldehyde and β-ketoester components allow for the synthesis of a diverse range of DHP derivatives.

For example, the synthesis of isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (nisoldipine) is accomplished by reacting isobutyl acetoacetate 2-(2-nitrobenzylidene) with 3-aminocrotonate in an apolar solvent. [, ]

Molecular Structure Analysis

The molecular structure of DHPs is characterized by a six-membered ring with a nitrogen atom at position 1 and a double bond between carbons 3 and 5. The substituents at positions 2, 4, and 6 of the DHP ring significantly influence the pharmacological properties of the molecule. [, ] X-ray crystallography studies have been instrumental in elucidating the three-dimensional structures of DHP derivatives and understanding the relationship between their structure and activity. [, , , , ]

Mechanism of Action

DHPs exert their calcium channel antagonist activity by binding to the L-type calcium channel, specifically at the α1 subunit. [, ] This binding inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium levels. The specific binding site and mechanism of action can vary slightly depending on the structure of the DHP derivative and the subtype of the L-type calcium channel. [, ]

Physical and Chemical Properties Analysis

DHPs are typically crystalline solids with varying solubility depending on the nature of the substituents. The lipophilicity of DHPs, which influences their ability to cross cell membranes, can be modulated by altering the size and polarity of the substituents on the DHP ring. [, ] For example, introducing hydrophilic groups, such as amino or hydroxyl groups, can enhance water solubility. []

Applications
  • Investigating Calcium Channel Function: DHPs are used as pharmacological tools to study the role of L-type calcium channels in various physiological processes. []
  • Developing Antihypertensive Agents: Many DHP derivatives, such as nifedipine, nicardipine, and amlodipine, are clinically used as antihypertensive drugs. [, , , , , ]
  • Treating Other Cardiovascular Diseases: DHPs are being investigated for their potential in treating other cardiovascular diseases, such as angina and stroke. []
  • Exploring New Therapeutic Applications: Research is ongoing to explore the potential of DHPs in treating other conditions, including Alzheimer's disease and cancer. []

1. Nifedipine (dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate) []

  • Relevance: Nifedipine shares the core 1,4-dihydropyridine ring structure with dimethyl 4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The primary structural difference lies in the substitution at the 4-position of the phenyl ring, where nifedipine has a nitro group (-NO2) instead of a butoxy group (-OC4H9) as seen in the target compound. Despite this difference, both compounds belong to the dihydropyridine class known for calcium channel blocking activity. [, ]

2. Nicardipine (2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) [, , , , , ]

    3. Nisoldipine (isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) [, ]

    • Relevance: Nisoldipine exhibits high structural similarity to dimethyl 4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, with the key difference being the presence of an isobutyl ester at the 3-position instead of a methyl ester. Both compounds share the same 2-nitrophenyl substituent at the 4-position of the dihydropyridine ring, contributing to their calcium channel blocking activity. [, ]

    4. Nitrendipine (3-ethyl 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) [, ]

    • Relevance: Nitrendipine is closely related to dimethyl 4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, sharing the core dihydropyridine structure. The key distinctions lie in the substituents at the 3-, 4-, and 5-positions. Nitrendipine features an ethyl group at position 3, a 3-nitrophenyl group at position 4, and a methyl ester at position 5. These variations contribute to its specific pharmacological profile. [, ]

    5. Amlodipine (3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate) [, ]

    • Relevance: While sharing the dihydropyridine core with dimethyl 4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, amlodipine stands out with a 2-chlorophenyl group at the 4-position and a unique 2-[(2-aminoethoxy)methyl] substituent at position 2. These variations impact its pharmacological activity and contribute to its longer duration of action. [, ]

    6. Felodipine (ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate) [, ]

      7. Isradipine (3-isopropyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(4-methoxyphenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate) []

      • Relevance: Isradipine shares the fundamental dihydropyridine core structure with dimethyl 4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Notable differences include the presence of a 4-methoxyphenyl group at the 4-position and an isopropyl group at the 3-position in isradipine. Additionally, it bears a 2-[(2-aminoethoxy)methyl] substituent at position 2, similar to amlodipine, which contributes to its calcium channel blocking activity. []

      8. Manidipine (2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) [, ]

      • Relevance: While sharing the dihydropyridine core with dimethyl 4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, manidipine differentiates itself with a more complex 2-(4-diphenylmethyl-1-piperazinyl)ethyl ester substituent at the 3-position and a 3-nitrophenyl group at the 4-position. This structural complexity contributes to its unique pharmacological properties and longer duration of action. [, ]

      9. Nilvadipine (3-isopropyl 5-methyl 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3,5-pyridinedicarboxylate) []

      • Relevance: Nilvadipine bears a close structural resemblance to dimethyl 4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, both belonging to the dihydropyridine class of calcium channel antagonists. The main structural distinction lies in the aryl substituent at the 4-position, where nilvadipine has a 4-nitrophenyl group instead of a 2-butoxyphenyl group. []

      10. Diethyl 1,4-dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridinedicarboxylic acid diethyl ester []

      • Compound Description: This compound is a 1,4-dihydropyridine derivative that serves as an intermediate in the synthesis of more complex dihydropyridine calcium channel blockers. It possesses the core dihydropyridine structure but lacks specific substitutions found in clinically used drugs like nifedipine or nicardipine. []
      • Relevance: This compound is structurally related to dimethyl 4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate by sharing the same dihydropyridine ring system and ester functionalities at the 3- and 5-positions. The key difference lies in the aryl substituent at the 4-position, where this compound has a 2-trifluoromethylphenyl group while the target compound has a 2-butoxyphenyl group. This variation in the substituent can significantly impact the compound's pharmacological properties. []

      11. Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202) []

      • Relevance: This compound exhibits significant structural similarity to dimethyl 4-(2-butoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. They both share the dihydropyridine ring, differ primarily in the ester side chains at positions 3 and 5. MN9202 features a methyl ester at the 3-position and a pentyl ester at the 5-position, while the target compound has methyl esters at both positions. These differences in ester side chains can influence the compound's pharmacokinetic properties and tissue distribution. []

      Properties

      Product Name

      3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

      IUPAC Name

      dimethyl 4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

      Molecular Formula

      C19H23NO5

      Molecular Weight

      345.4 g/mol

      InChI

      InChI=1S/C19H23NO5/c1-4-5-10-25-16-9-7-6-8-13(16)17-14(18(21)23-2)11-20-12-15(17)19(22)24-3/h6-9,11-12,17,20H,4-5,10H2,1-3H3

      InChI Key

      DONCICXUURQTJM-UHFFFAOYSA-N

      SMILES

      CCCCOC1=CC=CC=C1C2C(=CNC=C2C(=O)OC)C(=O)OC

      Canonical SMILES

      CCCCOC1=CC=CC=C1C2C(=CNC=C2C(=O)OC)C(=O)OC

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.